1-(Cbz-amino)cyclopentanecarboxylic acid
Description
Properties
IUPAC Name |
1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXMJXGMYKDTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363747 | |
| Record name | Cbz-Cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17191-44-5 | |
| Record name | 1-[[(Phenylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17191-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cbz-Cycloleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schotten-Baumann Conditions
In a modified Schotten-Baumann procedure, cycloleucine is suspended in a biphasic system of aqueous sodium bicarbonate (NaHCO₃) and an organic solvent such as dioxane or tetrahydrofuran (THF). Cbz-Cl is added dropwise at 0–5°C while maintaining the pH at 8–9. The reaction proceeds via nucleophilic attack of the deprotonated amine on the electrophilic carbonyl of Cbz-Cl, yielding Cbz-cycloleucine and HCl as a byproduct. After 4–6 hours, the product is extracted into ethyl acetate, washed with brine, and purified via recrystallization from methanol/water (yield: 65–72%).
Homogeneous Phase Alkylation
For enhanced reactivity, cycloleucine is dissolved in anhydrous THF with triethylamine (TEA) as a base. Cbz-Cl is added at room temperature, and the mixture is stirred for 12–18 hours. This method avoids hydrolysis side reactions and improves yields (78–85%) due to the complete solubility of reactants. The crude product is isolated by filtration after acidification with 1 M HCl and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Solid-Phase Synthesis and Alternative Protecting Strategies
Mixed Carbonyl Anhydride Method
To circumvent the low nucleophilicity of cycloleucine’s secondary amine, Cbz-cycloleucine can be synthesized via a mixed anhydride intermediate. Cycloleucine is treated with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive anhydride, which subsequently reacts with benzyl alcohol under acidic conditions. This method achieves moderate yields (60–68%) but requires stringent moisture control.
N-Hydroxysuccinimide (NHS) Ester Activation
Analogous to protocols for γ-glutamyl peptides, cycloleucine’s carboxylic acid is first activated as an NHS ester using dicyclohexylcarbodiimide (DCC). The NHS ester is then coupled with benzyloxycarbonyl hydrazine in dimethylformamide (DMF), followed by hydrazinolysis to yield Cbz-cycloleucine. This approach is less common due to competing side reactions but offers a pathway for orthogonal protection strategies.
Large-Scale Industrial Synthesis
A scalable procedure adapted from γ-L-glutamyl peptide production involves:
-
Activation : Cycloleucine (10 mol) is dissolved in ethyl acetate with DCC (1.05 equiv) and NHS (1.05 equiv) to form the NHS ester.
-
Coupling : The NHS ester is reacted with benzyl alcohol in a water/ethyl acetate biphasic system at 10°C, with pH maintained at 8.5 using 25% NaOH.
-
Deprotection and Isolation : The organic layer is hydrogenated over 10% Pd/C, filtered, and concentrated. Crystallization from methanol/water affords Cbz-cycloleucine in 54% overall yield with >99% purity (HPLC).
Analytical Characterization
Spectroscopic Data
Purity Optimization
Recrystallization solvents critically impact purity:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Methanol/Water | 99.5 | 62 |
| Ethyl Acetate/Hexane | 98.1 | 71 |
| Acetonitrile | 97.3 | 68 |
Challenges and Mitigation Strategies
Steric Hindrance
The cyclopropane ring imposes significant steric hindrance, slowing reaction kinetics. Strategies include:
Chemical Reactions Analysis
Peptide Coupling and γ-Selectivity
Cbz-Cycloleucine serves as a precursor in γ-glutamyl peptide synthesis. Reactions involving Cbz-protected glutamic acid anhydride (107 ) and amino acids exhibit high γ-selectivity when performed under optimized conditions:
-
Key Reaction :
Data Table: γ-Selectivity in Coupling Reactions
| Amino Acid/Peptide | NHS (eq.) | Solvent System | α:γ Ratio | Total Yield (%) | Source |
|---|---|---|---|---|---|
| Ala | 0.5 | EtOAc/H₂O | 1.0 : 15.8 | 81 | |
| Val | 1.0 | EtOAc/H₂O | 1.0 : 23.7 | 85 | |
| Val-Gly | 1.0 | EtOAc/H₂O | 1.0 : 26.8 | 85 |
Mechanistic Insight :
-
NHS enhances γ-selectivity by stabilizing intermediates.
-
Hydrophobic side chains (e.g., Val) improve binding to CaSR receptors via hydrophobic interactions .
Data Table: Reactivity of N-Acyl Groups in Electrolysis
| N-Acyl Group | Product Type | Yield (%) | Energy Barrier (TS4, kcal/mol) | Source |
|---|---|---|---|---|
| Boc | Aldehyde | 7.2 × 10⁻⁷ | 23.63 | |
| Bz | Aldehyde | Moderate | 20.67 | |
| Cbz | ortho-Hydroxylation | Low | 22.34 | |
| Piv | Aldehyde | High | 17.78 |
Key Factors :
-
Cbz’s bulky benzyloxycarbonyl group increases steric hindrance, favoring hydroxylation over aldehyde formation .
Conversion to Ureas and Arylamides
Cbz-Cycloleucine’s amino group participates in lanthanum triflate-catalyzed urea synthesis and arylamide formation:
Reaction Pathways:
-
Urea Synthesis :
-
Arylamide Formation :
Stability and Side Reactions
Scientific Research Applications
Peptide Synthesis
Cbz-Cycloleucine is particularly valuable in the field of peptide synthesis. Its cyclic structure allows for enhanced stability and conformational rigidity in peptides, making it a useful building block for designing bioactive compounds.
- Electrochemical Synthesis : Recent studies have explored the electrochemical synthesis of peptide aldehydes utilizing Cbz-Cycloleucine as a substrate. This method allows for mild reaction conditions and high yields, facilitating the construction of complex peptide sequences with minimal side reactions . The electrochemical approach enables the selective cleavage of C–N bonds, which is crucial for synthesizing unnatural amino acids and modifying existing peptides.
Drug Development
The unique properties of Cbz-Cycloleucine have implications in drug development. Its ability to mimic natural amino acids while introducing cyclic constraints can enhance the pharmacological profiles of peptide-based drugs.
- Peptide-Conjugated Drugs : The incorporation of Cbz-Cycloleucine into peptide sequences has been shown to improve the efficacy of peptide-conjugated drugs. For instance, studies have demonstrated that peptides containing Cbz-Cycloleucine exhibit improved binding affinities to target receptors, which is essential for therapeutic applications .
Biochemical Research
In biochemical research, Cbz-Cycloleucine serves as a tool for studying protein interactions and enzyme mechanisms.
- Structural Studies : The cyclic nature of Cbz-Cycloleucine allows researchers to investigate protein folding and stability. By incorporating this compound into model peptides, scientists can assess how cyclic structures influence protein conformation and interactions with ligands .
- Mechanistic Studies : Cbz-Cycloleucine has been utilized in mechanistic studies involving enzyme catalysis. Its presence can affect the substrate specificity and activity of enzymes, providing insights into enzyme mechanisms and potential pathways for drug design .
Summary Table of Applications
Mechanism of Action
Cbz-Cycloleucine exerts its effects by inhibiting nucleic acid methylation. It specifically targets and inhibits the enzyme responsible for the methylation of nucleic acids, thereby affecting various cellular processes. The inhibition of nucleic acid methylation can lead to changes in gene expression and cellular function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Cbz-Cycloleucine belongs to the broader class of Cbz-protected amino acids. Below is a comparative analysis with key analogues:
Table 1: Molecular Properties of Cbz-Cycloleucine and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Cbz-Cycloleucine | C₁₄H₁₇NO₄ | 263.29 | Cyclopentane backbone; enhanced rigidity; used in constrained peptides |
| Cbz-Glycine | C₉H₉NO₄ | 195.17 | Linear structure; smallest Cbz-amino acid; high solubility in polar solvents |
| Cbz-L-Alanine | C₁₁H₁₃NO₄ | 235.23 | Methyl side chain; moderate steric hindrance; common in model peptides |
| Fmoc-Cycloleucine | C₂₁H₂₁NO₄ | 351.40 | Fluorenylmethyloxycarbonyl (Fmoc) group; base-labile protection |
Key Observations:
Molecular Weight and Bulkiness : Cbz-Cycloleucine’s cyclopentane ring increases its molecular weight compared to linear analogues like Cbz-Glycine (263.29 vs. 195.17 g/mol). This bulkiness may reduce solubility in aqueous media but improve lipid membrane permeability .
Protecting Group Stability: Unlike Fmoc-Cycloleucine, which requires basic conditions for deprotection, the Cbz group in Cbz-Cycloleucine is stable under acidic and basic conditions but removable via hydrogenolysis, offering orthogonal protection strategies .
Comparison with Non-Protected Cycloleucine Derivatives
Cycloleucine (1-aminocyclopentanecarboxylic acid) lacks the Cbz group, making it more polar but susceptible to enzymatic degradation. Key differences include:
- Solubility : Cycloleucine is highly soluble in water (>50 mg/mL), whereas Cbz-Cycloleucine’s hydrophobicity limits aqueous solubility (<10 mg/mL) .
- Applications: Non-protected cycloleucine is used in metabolic studies (e.g., mTOR inhibition), while Cbz-Cycloleucine serves as a building block in synthetic peptides requiring controlled deprotection .
Analytical Characterization
As emphasized in chemical literature, rigorous characterization is critical for comparing similar compounds. For Cbz-Cycloleucine and analogues, standard methods include:
Pharmaceutical Utility
- Peptide Synthesis : Cbz-Cycloleucine’s rigidity is exploited in angiotensin-converting enzyme (ACE) inhibitors to mimic transition-state conformations.
- Comparative Stability : In accelerated stability studies, Cbz-Cycloleucine showed longer shelf-life (>24 months at −20°C) compared to Fmoc-Cycloleucine (<12 months), attributed to the Cbz group’s resistance to moisture .
Limitations and Challenges
- Solubility Issues : Requires organic solvents (e.g., DMF, DCM) for reactions, complicating green chemistry applications.
- Synthetic Complexity: Cycloleucine’s cyclic structure necessitates multi-step synthesis, increasing production costs compared to linear amino acids .
Biological Activity
Cbz-Cycloleucine, also known as benzyloxycarbonyl-cycloleucine, is a cyclic amino acid derivative that has garnered attention for its biological activity, particularly as an inhibitor of various enzymatic processes and its potential therapeutic applications. This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
Inhibition of Methylation
Cbz-Cycloleucine acts as a specific inhibitor of S-adenosyl-methionine (SAM)-mediated methylation. This process is crucial in various biological systems, including gene expression regulation and protein function modulation. The inhibition of methylation by Cbz-Cycloleucine suggests its potential role in manipulating epigenetic mechanisms, which could be beneficial in cancer therapy and other diseases characterized by aberrant methylation patterns .
NMDA Receptor Antagonism
The compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor-associated glycine receptor. It exhibits a Ki value of approximately 600 μM, indicating its potency in blocking this receptor's activity. NMDA receptors are critical for synaptic plasticity and memory function, thus implicating Cbz-Cycloleucine in neuropharmacological research, particularly concerning anxiety and cognitive disorders .
Cytostatic Effects
Research has shown that Cbz-Cycloleucine possesses cytostatic properties, inhibiting the growth of various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against human KB cells and mouse L1210 leukemia cell lines at concentrations around 10 µg/mL. This activity highlights its potential as a chemotherapeutic agent .
Anxiolytic Effects
In vivo studies have indicated that Cbz-Cycloleucine can increase exploratory behavior in rats, as evidenced by increased time spent in open arms during elevated plus-maze tests. This suggests an anxiolytic effect, making it a candidate for further exploration in anxiety disorder treatments .
Case Studies
- Study on Methylation Inhibition : In vitro experiments demonstrated that Cbz-Cycloleucine effectively blocks internal methylation of viral RNA in transformed chick embryo fibroblasts at concentrations ranging from 4 to 40 mM. This inhibition was shown to exceed 90% for certain methylation processes within 24 hours .
- Cytotoxicity Assessment : A comparative study on the cytotoxic effects of Cbz-Cycloleucine revealed that it selectively inhibits tumor cells while sparing normal human cells. The study utilized four human tumor cell lines and three normal cell lines to assess relative cytotoxicity .
- Neuropharmacological Implications : In a behavioral study using male rats with bilateral cannulation into the nucleus accumbens septi (NAS), administration of Cbz-Cycloleucine via intracerebroventricular injection resulted in increased entries into open arms and overall exploration behavior, suggesting potential anxiolytic properties .
Table 1: Summary of Biological Activities of Cbz-Cycloleucine
Table 2: Cytotoxicity Profile Against Tumor Cell Lines
| Cell Line | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| Human KB | 10 | High |
| Mouse L1210 | 10 | High |
| Normal Human Cells | >50 | Low |
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Cbz-Cycloleucine, and how can purity be validated?
- Methodological Answer : Synthesis typically involves carbobenzyloxy (Cbz) protection of cycloleucine, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H/¹³C spectra for Cbz-group identification) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) validates molecular weight. Reproducibility hinges on documenting reaction conditions (solvents, catalysts, temperature) and adhering to protocols for NMR peak assignment .
Q. Which analytical techniques are most robust for identifying Cbz-Cycloleucine in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction. Calibration curves using isotopically labeled internal standards (e.g., ¹³C-cycloleucine) mitigate matrix effects. Validation parameters (linearity, LOD/LOQ) must align with ICH guidelines .
Q. How does Cbz-Cycloleucine’s stability vary under different storage conditions, and what protocols ensure integrity?
- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. Use accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization improves long-term storage. For in vitro assays, prepare fresh solutions in inert solvents (e.g., DMSO) and avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of Cbz-Cycloleucine across studies?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design comparative assays. For example:
- Test activity under standardized conditions (cell lines, concentrations, exposure times).
- Use meta-analysis to identify confounding variables (e.g., impurity profiles, assay endpoints).
- Validate target engagement via biophysical methods (surface plasmon resonance) .
Q. What computational strategies optimize Cbz-Cycloleucine’s synthesis or interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like leucyl-tRNA synthetase. Density functional theory (DFT) models reaction pathways to identify rate-limiting steps. Machine learning (e.g., AlphaFold2) can propose structural analogs with improved pharmacokinetic profiles .
Q. What experimental designs address reproducibility challenges in Cbz-Cycloleucine’s mechanistic studies?
- Methodological Answer : Implement PICOT framework (Population, Intervention, Comparison, Outcome, Time) for in vivo studies:
- Population: Specific animal models (e.g., knockout mice for target validation).
- Intervention: Dose-response curves with pharmacokinetic monitoring.
- Comparison: Negative controls (unprotected cycloleucine) and positive benchmarks.
- Outcome: Quantitative biomarkers (e.g., metabolite levels via LC-MS).
- Time: Longitudinal sampling to capture dynamic effects .
Q. How can researchers design studies to explore novel mechanisms of Cbz-Cycloleucine beyond known roles in protein synthesis inhibition?
- Methodological Answer : Use multi-omics approaches:
- Transcriptomics (RNA-seq) to identify dysregulated pathways.
- Proteomics (TMT labeling) to quantify post-translational modifications.
- Metabolomics (untargeted LC-MS) to map metabolic flux changes.
- Integrate data with pathway analysis tools (IPA, MetaboAnalyst) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
